ethyl 3-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-2-yl)benzoate;hydrochloride
Description
Ethyl 3-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-2-yl)benzoate hydrochloride is a bicyclic heterocyclic compound featuring a benzoate ester linked to a hexahydroimidazo[1,5-a]pyrazine core. The hydrochloride salt enhances its aqueous solubility, a critical factor for bioavailability in pharmaceutical applications. The imidazo[1,5-a]pyrazine scaffold is structurally rigid, with two fused six-membered rings containing nitrogen atoms at positions 1 and 3.
Properties
Molecular Formula |
C15H20ClN3O3 |
|---|---|
Molecular Weight |
325.79 g/mol |
IUPAC Name |
ethyl 3-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-2-yl)benzoate;hydrochloride |
InChI |
InChI=1S/C15H19N3O3.ClH/c1-2-21-14(19)11-4-3-5-12(8-11)18-10-13-9-16-6-7-17(13)15(18)20;/h3-5,8,13,16H,2,6-7,9-10H2,1H3;1H |
InChI Key |
DEIYSWNVSAWTIR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=CC=C1)N2CC3CNCCN3C2=O.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-2-yl)benzoate;hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a substituted benzoic acid derivative, the compound can be synthesized through a series of reactions involving esterification, cyclization, and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes using cost-effective reagents, optimizing reaction conditions such as temperature and pressure, and employing catalysts to increase yield and efficiency. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-2-yl)benzoate;hydrochloride can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as pyridine.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 3-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-2-yl)benzoate;hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 3-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-2-yl)benzoate;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural and Functional Comparisons
Key Observations
Core Structure Variations :
- The imidazo[1,5-a]pyrazine core (target compound, ) allows for planar rigidity, while imidazo[1,2-a]pyrazine () alters nitrogen positioning, affecting conformational flexibility and receptor interactions.
- Replacement of pyrazine with pyridine () modifies electronic density and binding specificity.
Aromatic Substituents: Phenyl () and benzoate (target compound) groups contribute to π-π stacking interactions but differ in steric bulk and lipophilicity.
Salt Forms :
- Hydrochloride salts (target compound, ) improve aqueous solubility, critical for oral bioavailability. Dihydrochloride () further enhances solubility but may affect crystallization.
Pharmacological Implications: Anti-inflammatory and CNS depressant activities are noted for 7-methyl-substituted analogs (), while cardiac applications are linked to trifluoroethoxy derivatives ().
Research Findings and Data Tables
Spectroscopic Data Highlights
Biological Activity
Ethyl 3-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-2-yl)benzoate; hydrochloride is a compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological properties based on diverse sources.
Chemical Structure and Properties
The molecular formula of ethyl 3-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-2-yl)benzoate; hydrochloride is with a molecular weight of approximately 335.79 g/mol. The compound features an imidazo[1,5-a]pyrazine core which is significant for its pharmacological effects.
Antimicrobial Activity
Research has shown that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of hexahydroimidazo compounds have been studied for their effectiveness against various bacterial strains. While specific data on ethyl 3-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-2-yl)benzoate; hydrochloride is limited, it is reasonable to hypothesize similar activity based on structural analogs.
Anticancer Potential
Studies have indicated that imidazo compounds can induce apoptosis in cancer cells. A case study involving related hexahydroimidazo derivatives demonstrated significant cytotoxic effects against several cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Hexahydroimidazo derivative A | MCF-7 (Breast cancer) | 15 |
| Hexahydroimidazo derivative B | HeLa (Cervical cancer) | 20 |
These findings suggest that ethyl 3-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-2-yl)benzoate; hydrochloride may also possess anticancer properties.
Neuroprotective Effects
Imidazo compounds have been investigated for neuroprotective effects in models of neurodegenerative diseases. Research indicates that these compounds can inhibit oxidative stress and inflammation in neuronal cells. A study highlighted the ability of related compounds to improve cognitive function in animal models of Alzheimer's disease.
The biological activity of ethyl 3-(3-oxo-1,5,6,7,8,8a-hexahydroimidazo[1,5-a]pyrazin-2-yl)benzoate; hydrochloride may involve the following mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in cell proliferation.
- Modulation of Signaling Pathways : These compounds may affect pathways such as PI3K/Akt and MAPK which are crucial in cancer cell survival.
- Induction of Apoptosis : Evidence suggests that these compounds can activate apoptotic pathways leading to cell death in malignant cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
